
Amino-PEG7-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-PEG7-acid is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by harnessing the cell’s natural ubiquitin-proteasome system . This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG7-acid typically involves the reaction of polyethylene glycol with amino and carboxyl functional groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG7-acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso compounds, while reduction of the carboxyl group can produce primary alcohols .
Applications De Recherche Scientifique
Amino-PEG7-acid has a wide range of applications in scientific research, including:
Mécanisme D'action
Amino-PEG7-acid functions as a linker in PROTACs, which work by bringing the target protein and an E3 ubiquitin ligase into close proximity. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-PEG4-acid: A shorter PEG-based linker used in similar applications but with different pharmacokinetic properties.
Amino-PEG12-acid: A longer PEG-based linker that provides greater flexibility and distance between ligands.
Uniqueness
Amino-PEG7-acid is unique due to its optimal length, which balances flexibility and stability in PROTAC synthesis. This balance allows for efficient degradation of target proteins while maintaining the structural integrity of the PROTAC molecule .
Propriétés
Formule moléculaire |
C17H35NO9 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H35NO9/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h1-16,18H2,(H,19,20) |
Clé InChI |
IQXCHVHWNHSNMT-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





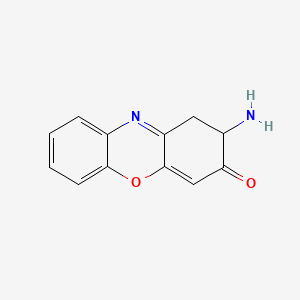
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)

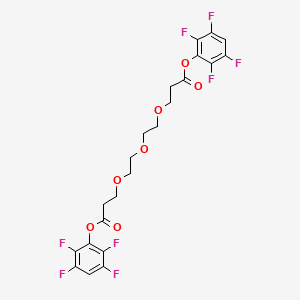
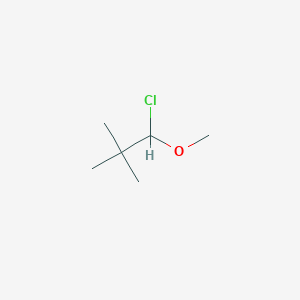
![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)
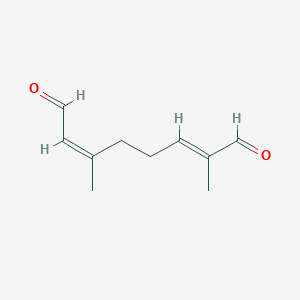
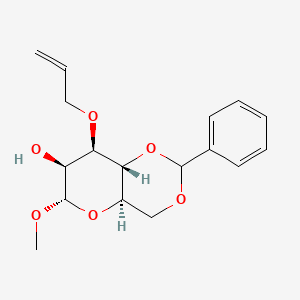
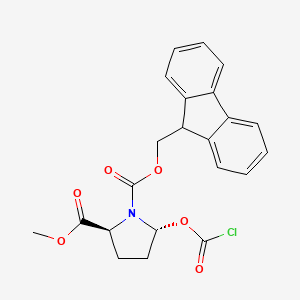
![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)
